2-Fluoro-6-(methylsulfonyl)benzonitrile
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Overview
Description
2-Fluoro-6-(methylsulfonyl)benzonitrile is an organic compound with the molecular formula C8H6FNO2S and a molecular weight of 199.2 g/mol . This compound is characterized by the presence of a fluoro group at the second position and a methylsulfonyl group at the sixth position on a benzonitrile ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 2-Fluoro-6-(methylsulfonyl)benzonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used for the synthesis of this compound can vary, but the general approach involves the coupling of a fluoro-substituted aryl halide with a methylsulfonyl-substituted boronic acid or ester.
Chemical Reactions Analysis
2-Fluoro-6-(methylsulfonyl)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The methylsulfonyl group can be oxidized or reduced to form different functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Fluoro-6-(methylsulfonyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules and pharmaceuticals.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(methylsulfonyl)benzonitrile involves its interaction with specific molecular targets and pathways. The fluoro and methylsulfonyl groups can influence the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Fluoro-6-(methylsulfonyl)benzonitrile can be compared with other similar compounds, such as:
2-Fluoro-6-(trifluoromethyl)benzonitrile: This compound has a trifluoromethyl group instead of a methylsulfonyl group, which can affect its reactivity and applications.
2-Fluoro-6-methylbenzonitrile: This compound has a methyl group instead of a methylsulfonyl group, leading to different chemical properties and uses.
Properties
Molecular Formula |
C8H6FNO2S |
---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
2-fluoro-6-methylsulfonylbenzonitrile |
InChI |
InChI=1S/C8H6FNO2S/c1-13(11,12)8-4-2-3-7(9)6(8)5-10/h2-4H,1H3 |
InChI Key |
XKLKOJKTEGQJOF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1C#N)F |
Origin of Product |
United States |
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